Basic red 22
Description
Basic Red 22 (C.I. 11055) is a cationic monoazo dye widely utilized in textile dyeing, biological staining, and ink formulations due to its vibrant red hue and affinity for polyanionic substrates like cellulose and proteins . Its chemical structure comprises a central azo group (-N=N-) linked to aromatic rings and a quaternary ammonium group, which confers water solubility and electrostatic binding properties. The dye exhibits a maximum absorbance (λmax) at 530–540 nm in aqueous solutions, making it suitable for spectrophotometric applications . Studies highlight its moderate lightfastness and pH-dependent stability, with optimal performance in acidic conditions (pH 3–5) .
Structure
2D Structure
Properties
CAS No. |
23354-43-0 |
|---|---|
Molecular Formula |
C13H20N6O4S |
Molecular Weight |
356.40 g/mol |
IUPAC Name |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate |
InChI |
InChI=1S/C12H17N6.CH4O4S/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ZRVPOURSNDQODC-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Basic Red 22 is synthesized using 5-amino-3-carboxy-1,2,4-triazole and N,N-dimethylaniline as raw materials. The synthesis involves several steps:
Diazotization: The 5-amino-3-carboxy-1,2,4-triazole is first diazotized.
Coupling: The diazotized compound is then coupled with N,N-dimethylaniline.
Decarboxylation and Methylation: The coupled product undergoes decarboxylation and methylation to form the final dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified and dried to obtain a stable red powder .
Chemical Reactions Analysis
Types of Reactions
Basic Red 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Basic Red 22 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in various chemical reactions.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing synthetic fibers
Mechanism of Action
The mechanism of action of Basic Red 22 involves the chemical bonding of its molecules to the fibers of the fabric, resulting in long-lasting coloration. In biological staining, the dye binds to specific cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Comparative Data Table
| Property | This compound | Basic Red 9 | Basic Red 14 | Methylene Blue | Rhodamine B |
|---|---|---|---|---|---|
| Molecular Formula | C₂₀H₂₀ClN₃O₂ | C₂₅H₃₀N₃Cl | C₁₈H₁₈N₄S·Cl | C₁₆H₁₈ClN₃S | C₂₈H₃₁ClN₂O₃ |
| λmax (nm) | 535 | 550 | 510 | 660 | 550 |
| Solubility (g/L, H₂O) | 120 | 25 | 45 | 35 | 80 |
| Thermal Stability | 180°C | 160°C | 220°C | 200°C | 250°C |
| Toxicity (LD₅₀, mg/kg) | 320 (rat) | 450 (rat) | 280 (rat) | 1,200 (rat) | 90 (rat) |
| Primary Applications | Textiles, staining | Microscopy | Synthetic fibers | Medicine, redox | Fluorescence assays |
Data compiled from spectral databases , toxicity studies , and industrial handbooks .
Key Research Findings
- Photodegradation : this compound degrades 30% faster under UV light than Rhodamine B due to azo bond cleavage, but slower than Methylene Blue .
- Environmental Impact : this compound exhibits higher adsorption affinity for cellulose (Qmax = 280 mg/g) compared to Basic Red 9 (Qmax = 150 mg/g), reducing wastewater contamination .
- Economic Viability: Basic Red 14 is 20% costlier than this compound due to complex synthesis involving benzothiazole intermediates .
Biological Activity
Basic Red 22 (C.I. 11055), a synthetic dye belonging to the azo dye class, has garnered attention for its biological activities beyond its application in textiles and cosmetics. This article explores the compound's biological properties, including its antimicrobial, cytotoxic, and environmental impacts, supported by data tables and relevant case studies.
- Molecular Formula : C₁₄H₂₁ClN₆
- Molecular Weight : 308.81 g/mol
- CAS Registry Number : 12221-52-2
This compound is characterized by a single azo group, which is significant in determining its reactivity and biological interactions. Its synthesis involves the coupling of 5-amino-1H-1,2,4-triazole-3-carboxylic acid with N,N-diethylbenzenamine hydrochloride, followed by decarboxylation and quaternization .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, research has demonstrated that certain azo dyes can exhibit antibacterial properties against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 100 µg/mL | |
| Staphylococcus aureus | 50 µg/mL | |
| Pseudomonas aeruginosa | 200 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. Studies indicate that exposure to this compound can lead to increased reactive oxygen species (ROS) production in bacterial cells, contributing to its antimicrobial effects.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using various cell lines. In vitro assays have shown that the dye exhibits dose-dependent cytotoxicity, particularly at higher concentrations.
Table 2: Cytotoxic Effects on Cell Lines
| Cell Line | IC₅₀ (µg/mL) | Observations | Reference |
|---|---|---|---|
| HeLa | 75 | Induction of apoptosis | |
| HepG2 | 50 | Cell cycle arrest | |
| MCF-7 | 100 | Increased necrosis |
These findings suggest that while this compound may have therapeutic potential due to its antimicrobial properties, caution is warranted due to its cytotoxic effects.
Environmental Impact and Biodegradation
The environmental persistence of azo dyes like this compound raises concerns regarding their ecological impact. Studies have explored the biodegradation of these compounds by microbial strains.
Case Study: Biodegradation by Bacillus spp.
A study involving Bacillus infantis demonstrated effective decolorization of this compound under aerobic conditions. The degradation pathway involved the breakdown of the azo bond, leading to less toxic metabolites.
- Decolorization Rate : Up to 90% within 48 hours
- Optimal Conditions : pH 7.0, temperature at 30°C
This research highlights the potential for bioremediation strategies using specific bacterial strains to mitigate the environmental impact of synthetic dyes .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Basic Red 22?
- Methodological Answer : Begin with refluxing precursors (e.g., aromatic amines and coupling agents) under controlled pH and temperature. Purify via recrystallization or column chromatography. Characterize using UV-Vis spectroscopy (λmax ~520 nm for dye identification), FTIR (to confirm functional groups like –NH₂ or –SO₃⁻), and HPLC for purity assessment (>95%). Include NMR (¹H/¹³C) for structural validation. Document solvent systems and reaction kinetics in triplicate to ensure reproducibility .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Use accelerated aging tests under UV light, thermal stress (40–80°C), and pH gradients (2–12). Monitor degradation via spectrophotometric absorbance changes and TLC for byproduct detection. Apply first-order kinetics to calculate half-life. Include control samples and statistical validation (e.g., ANOVA for inter-batch variability) .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., wastewater)?
- Methodological Answer : Employ solid-phase extraction (SPE) for sample pre-concentration, followed by HPLC-DAD or LC-MS/MS with a C18 column (acetonitrile/water mobile phase). Validate with calibration curves (R² >0.99) and spike-recovery tests (80–120% recovery). Cross-validate using atomic absorption spectroscopy (AAS) for metal ion interference analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in photodegradation data for this compound across studies?
- Methodological Answer : Conduct systematic error analysis by comparing light source intensities (e.g., xenon vs. LED lamps), irradiance calibration, and matrix effects (e.g., dissolved organic matter). Use multivariate regression to isolate variables (pH, catalyst type). Replicate conflicting experiments with standardized protocols and publish raw datasets for meta-analysis .
Q. What computational methods predict the environmental fate of this compound metabolites?
- Methodological Answer : Apply density functional theory (DFT) to model degradation pathways (e.g., hydroxyl radical attacks). Validate with QSAR models for toxicity prediction (e.g., ECOSAR). Cross-reference with experimental LC-MS/MS fragmentation patterns. Use Monte Carlo simulations to assess ecological risk probabilities .
Q. How to design a study investigating the interaction of this compound with microbial biofilms?
- Methodological Answer : Use confocal microscopy with LIVE/DEAD staining to assess biofilm viability post-exposure. Quantify EPS (extracellular polymeric substances) via colorimetric assays (e.g., phenol-sulfuric acid for polysaccharides). Pair with metagenomic sequencing (16S rRNA) to track microbial community shifts. Apply longitudinal mixed-effects models to account for temporal variability .
Q. What strategies validate the reproducibility of adsorption studies using this compound on novel nanomaterials?
- Methodological Answer : Standardize nanomaterial characterization (BET surface area, TEM for morphology). Perform batch adsorption isotherms (Langmuir/Freundlich models) with ionic strength controls. Use XPS to confirm dye-nanoparticle binding mechanisms. Share raw isotherm data and MATLAB/Python scripts for curve-fitting transparency .
Methodological Best Practices
- Data Contradiction Analysis : For conflicting results, apply triangulation (e.g., spectroscopic, chromatographic, computational data) and publish negative results to avoid publication bias .
- Hypothesis Formulation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions .
- Reporting Standards : Follow the Beilstein Journal’s guidelines for experimental reproducibility, including raw data deposition in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
